2-Amino-3-methyl-N-phenylbutanamide hydrochloride
CAS No.: 635682-91-6
Cat. No.: VC2924269
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 635682-91-6 |
|---|---|
| Molecular Formula | C11H17ClN2O |
| Molecular Weight | 228.72 g/mol |
| IUPAC Name | 2-amino-3-methyl-N-phenylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H |
| Standard InChI Key | PFWNTOZICPWSMJ-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)NC1=CC=CC=C1)N.Cl |
| Canonical SMILES | CC(C)C(C(=O)NC1=CC=CC=C1)N.Cl |
Introduction
2-Amino-3-methyl-N-phenylbutanamide hydrochloride is a complex organic compound characterized by its amide functional group and a structure that includes an amino group, a methyl group, and a phenyl group attached to a butanamide backbone. This compound is typically encountered in its hydrochloride form, which enhances its solubility in water, making it suitable for various applications in organic synthesis, medicinal chemistry, and pharmacology .
Synthesis and Preparation
The synthesis of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride typically involves starting materials like (S)-2-amino-3-methylbutanoic acid and aniline. These undergo specific chemical reactions, such as amidation, to yield the final product. Industrial-scale synthesis often employs large reactors and purification techniques like crystallization and filtration to ensure product quality.
Applications and Research Findings
2-Amino-3-methyl-N-phenylbutanamide hydrochloride serves as a versatile building block in both academic research and industrial applications. Its potential biological activities make it of interest in medicinal chemistry and pharmacology. The compound is used in research settings for various applications, including organic synthesis and drug development.
Safety and Handling
-
Storage and Handling: Should be handled with caution and stored in appropriate conditions to avoid exposure.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂O |
| Molecular Weight | Approximately 228.72 g/mol |
| CAS Number | 635682-91-6 |
| Chemical Structure | Amide with amino, methyl, and phenyl groups |
| Physical Properties | Density, Boiling Point, Melting Point: Not available |
| Chemical Properties | Stable, soluble in water due to hydrochloride form |
| Synthesis | Involves (S)-2-amino-3-methylbutanoic acid and aniline |
| Applications | Organic synthesis, medicinal chemistry, pharmacology |
| Safety | Classified as an irritant |
References:
- EvitaChem: 2-Amino-3-methyl-N-phenylbutanamide hydrochloride.
- PubChem: 2-amino-3-methyl-N-phenylbutanamide.
- EvitaChem: Inventory details.
- American Elements: 2-amino-3-methyl-2-phenylbutanoic acid.
- Chemsrc: 2-Amino-3-methyl-N-phenylbutanamide hydrochloride.
- PubChem: 2-Amino-3-methyl-1-phenylbutane hydrochloride.
- HMDB: 2-Amino-3-methyl-9H-pyrido[2,3-b]indole.
- VWR: 2-Amino-3-methyl-N-phenylbutanamide hydrochloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume